molecular formula C20H23N3O3 B3827011 N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide

N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B3827011
M. Wt: 353.4 g/mol
InChI Key: MABHQFNIQAYQRS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a furan ring, a methylbutan group, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the furan and oxadiazole-substituted benzamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13(2)14(3)23(12-18-9-6-10-25-18)20(24)17-8-5-7-16(11-17)19-21-15(4)26-22-19/h5-11,13-14H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHQFNIQAYQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N(CC3=CC=CO3)C(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
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N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide

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